molecular formula C11H6O4 B150248 Isobergaptol CAS No. 21339-45-7

Isobergaptol

Cat. No. B150248
CAS RN: 21339-45-7
M. Wt: 202.16 g/mol
InChI Key: OOWBIFOFDYBTAE-UHFFFAOYSA-N
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Description

Isobergaptol, also known as 5-Hydroxyangelicin, is a chemical compound with the molecular formula C11H6O4 . It is found in the roots of Heracleum thomsoni . The systematic name for Isobergaptol is 5-Hydroxy-2H-furo[2,3-h]chromen-2-one .


Molecular Structure Analysis

Isobergaptol has a molecular weight of 202.163 Da . It contains a total of 23 bonds, including 17 non-H bonds, 12 multiple bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 ester (aliphatic), 1 aromatic hydroxyl, and 1 Furane .


Physical And Chemical Properties Analysis

Isobergaptol has a density of 1.5±0.1 g/cm³, a boiling point of 297.1±9.0 °C at 760 mmHg, and a flash point of 133.5±18.7 °C . It has 4 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds . Its polar surface area is 60 Ų .

properties

IUPAC Name

5-hydroxyfuro[2,3-h]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6O4/c12-8-5-9-7(3-4-14-9)11-6(8)1-2-10(13)15-11/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWBIFOFDYBTAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=C1C(=CC3=C2C=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isobergaptol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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